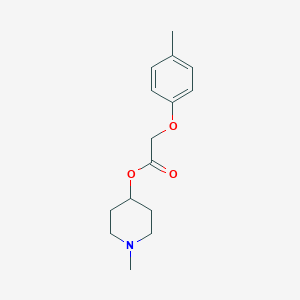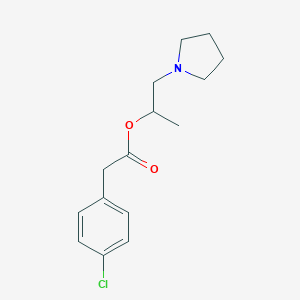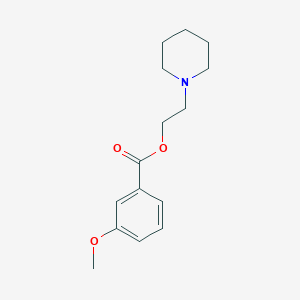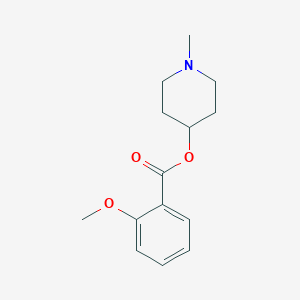
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea, also known as ACR16, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACR16 is a member of the thiourea family of compounds and has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Applications De Recherche Scientifique
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, this compound has been shown to have antipsychotic effects that are comparable to those of traditional antipsychotic drugs such as haloperidol, but with fewer side effects. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.
Mécanisme D'action
The exact mechanism of action of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is not fully understood, but it is thought to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which is thought to contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be important for its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is that it has been extensively studied in animal models, and its pharmacological properties are well understood. This makes it a useful tool for studying the dopaminergic and serotonergic systems in the brain and for investigating potential therapeutic interventions for psychiatric disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea. One area of interest is the development of new compounds that are structurally similar to this compound but may have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and the potential for neurotoxicity. Finally, there is interest in investigating the potential therapeutic applications of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea involves the reaction between 1-adamantylamine and 2-chloro-4-methylbenzoyl isothiocyanate. The reaction takes place in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60%.
Propriétés
Formule moléculaire |
C19H23ClN2OS |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
N-(1-adamantylcarbamothioyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C19H23ClN2OS/c1-11-2-3-15(16(20)4-11)17(23)21-18(24)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24) |
Clé InChI |
USRAHLQDHSJNHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)


![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)

![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)


![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
